Furaltadone-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

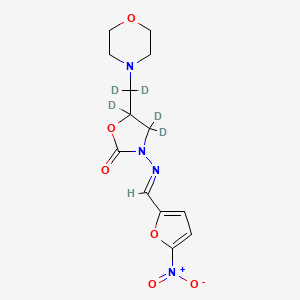

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i8D2,9D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQVOQKFMFRVGR-JDUWRFKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-64-7 | |

| Record name | 1015855-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Furaltadone-D5

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the nitrofuran antibiotic Furaltadone. It is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of Furaltadone residues in various matrices. The inclusion of deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled native compound without significantly altering its chemical behavior.

Core Physical and Chemical Data

The fundamental properties of this compound are summarized below. For comparative context, data for the unlabeled Furaltadone is also included where available.

| Property | This compound | Furaltadone (Unlabeled) | Reference |

| Appearance | Yellow Solid | Yellow Solid | [][2] |

| Molecular Formula | C₁₃H₁₁D₅N₄O₆ | C₁₃H₁₆N₄O₆ | [][2] |

| Molecular Weight | 329.32 g/mol | 324.29 g/mol | [][2] |

| IUPAC Name | 4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | [][2] |

| CAS Number | 1015855-64-7 | 139-91-3 | [][2] |

| Purity | 95% by HPLC; 98% atom D | Not Applicable | [] |

| Melting Point | No data available | ~206°C (decomposes) | [3] |

| Refractive Index | 1.6120 | No data available | [] |

| Synonyms | Altafur-d5, Nitrofurmethone-d5, Furazolin-d5 | Altafur, Furazolin, Ibifur | [][4] |

Experimental Protocols: Analysis by LC-MS/MS

This compound is most commonly employed as an internal standard for the quantification of the Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in biological matrices.[5] Due to the rapid in vivo metabolism of the parent drug, residue monitoring programs target this more stable, protein-bound metabolite.[6][7] The following protocol outlines a general workflow for the analysis of AMOZ using its deuterated analog, AMOZ-D5, which is derived from this compound.

Objective

To extract, identify, and quantify AMOZ residues in a given matrix (e.g., animal tissue) using a validated LC-MS/MS method with AMOZ-D5 as an internal standard.[8][9]

Materials and Reagents

-

Standards: Analytical grade AMOZ and AMOZ-D5.[5]

-

Reagents: Methanol (LC-MS grade), water (LC-MS grade), ethyl acetate, 2-nitrobenzaldehyde (NBA), hydrochloric acid (HCl), sodium hydroxide (NaOH), ammonium formate or acetic acid.[5][10]

-

Equipment: Homogenizer, centrifuge, nitrogen evaporator, liquid chromatography system (UPLC/HPLC), and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][7]

Methodology

-

Sample Preparation & Hydrolysis:

-

Derivatization:

-

The released AMOZ and AMOZ-D5 contain a primary amine group that exhibits poor ionization efficiency in mass spectrometry.[7]

-

To enhance detection, a derivatization step is performed by adding 2-nitrobenzaldehyde (NBA) and incubating the mixture. This reaction attaches the NBA molecule to the amine group, forming NP-AMOZ and NP-AMOZ-D5, which are more amenable to MS analysis.[5][8]

-

This step can be performed via overnight incubation or accelerated using microwave-assisted heating (e.g., 2 hours at 60°C).[9]

-

-

Extraction:

-

The sample pH is neutralized.[9]

-

Liquid-liquid extraction is carried out by adding an organic solvent, typically ethyl acetate, and vortexing.[10][11]

-

The mixture is centrifuged to separate the organic and aqueous layers. The organic layer containing the derivatized analytes is collected.[11]

-

The solvent is evaporated to dryness under a gentle stream of nitrogen.[10]

-

-

Reconstitution & Analysis:

-

LC-MS/MS Detection:

-

Chromatography: The analytes are separated on a C18 or similar reversed-phase column using a gradient elution program with a mobile phase typically consisting of water and methanol/acetonitrile containing a modifier like ammonium formate.[5][10]

-

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive ion ESI mode and using Multiple Reaction Monitoring (MRM).[5][7] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and accurate quantification.[5]

-

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental and logical processes associated with the analysis of Furaltadone residues.

Caption: LC-MS/MS experimental workflow for quantifying the Furaltadone metabolite AMOZ.

Caption: Role of this compound as the source for the internal standard in residue analysis.

References

- 2. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Furaltadone | 139-91-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. cdn.most.gov.bd [cdn.most.gov.bd]

Furaltadone-D5: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity determination for Furaltadone-D5, a deuterated analog of the nitrofuran antibiotic Furaltadone. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or reference material in analytical testing.

This compound: Certificate of Analysis Summary

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between suppliers, a typical CoA will include the data summarized in the tables below. This information is crucial for ensuring the accuracy and reliability of experimental results.

Table 1: General Specifications for this compound

| Parameter | Typical Specification |

| Chemical Name | 5-(Morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-ylmethylene)amino]oxazolidin-2-one-D5 |

| Synonyms | 5-(4-Morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone-4,4,5-d3 |

| CAS Number | 1015855-64-7[][2][3][4] |

| Molecular Formula | C13H11D5N4O6[][2][3][4] |

| Molecular Weight | 329.32 g/mol [][4] |

| Appearance | Yellow Solid[][5] |

Table 2: Purity and Isotopic Abundance

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity (HPLC) | >95% - >99.0%[][2][5] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (atom % D) | >98.0%[][2] | Mass Spectrometry (MS) |

| Overall Purity | >99.0% (by HPLC)[2] | High-Performance Liquid Chromatography (HPLC) |

Experimental Protocols for Purity and Identity Confirmation

The purity and identity of this compound are primarily determined using chromatographic and mass spectrometric techniques. As this compound is commonly used as an internal standard for the quantification of the Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the following experimental protocols are representative of the methods employed for its analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Furaltadone Metabolites using this compound as an Internal Standard

This method is widely used for the sensitive and selective quantification of Furaltadone metabolites in various matrices, such as animal tissues.[6][7]

2.1.1. Sample Preparation: Hydrolysis, Derivatization, and Extraction

The workflow for preparing a sample for LC-MS/MS analysis is a multi-step process designed to isolate and derivatize the analyte of interest.

-

Homogenization and Hydrolysis: The tissue sample is homogenized. To release the protein-bound metabolites of Furaltadone, the homogenate undergoes acid hydrolysis, typically with hydrochloric acid.[7]

-

Derivatization: The hydrolyzed sample is then derivatized with 2-nitrobenzaldehyde. This step is crucial as it adds a chromophore and a readily ionizable group to the metabolite, enhancing its detection by UV and mass spectrometry.[7]

-

Extraction: The derivatized metabolite is extracted from the aqueous matrix using an organic solvent such as ethyl acetate.[6]

-

Clean-up: The extract is often subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[7] The sample is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[6]

2.1.2. Chromatographic Separation

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.

-

Column: A C18 or phenyl-hexyl column is commonly used for the separation of nitrofuran metabolites.[6][8]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with ammonium formate or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[6][8][9]

-

Flow Rate: The flow rate is optimized for the specific column and separation, typically in the range of 0.2 to 0.6 mL/min.[8]

2.1.3. Mass Spectrometric Detection

The eluent from the HPLC system is introduced into a tandem mass spectrometer for detection and quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for the ionization of the derivatized Furaltadone metabolites.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][7] In this mode, a specific precursor ion for the derivatized AMOZ and its deuterated internal standard (NP-AMOZ-D5) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[6]

-

MRM Transitions:

The logical relationship for quantification using an internal standard is depicted in the following diagram.

Conclusion

The Certificate of Analysis for this compound provides essential data on its identity and purity, which are critical for its use as an analytical standard. The experimental protocols, particularly LC-MS/MS, offer a highly sensitive and specific method for the quantification of Furaltadone metabolites, where this compound plays a crucial role as an internal standard to ensure accurate and reliable results. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the quality attributes and analytical methodologies associated with this compound.

References

- 2. This compound - [witega.de]

- 3. tlcstandards.com [tlcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the principal applications of deuterated furaltadone in scientific research. While the strategic use of deuterium in drug molecules to favorably alter pharmacokinetic profiles is a well-established concept in pharmaceutical sciences, the predominant and documented application of deuteration in the context of furaltadone is centered on its metabolite. Specifically, the deuterated form of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as a critical internal standard for quantitative analytical methods.

This guide will provide a comprehensive overview of this primary application, including detailed experimental protocols and quantitative data. It will also touch upon the broader theoretical uses of deuterated compounds in drug research, providing context for the specific application of deuterated furaltadone derivatives.

Deuteration in Pharmaceutical Research: A Brief Overview

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). This seemingly subtle difference can have profound effects on the chemical and biological properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3]

In drug development, this effect is leveraged to:

-

Enhance Metabolic Stability: By replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be slowed, leading to a longer half-life and potentially reduced dosing frequency.[4]

-

Alter Metabolic Pathways: Deuteration can shift the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites and improving the drug's safety profile.[5]

-

Improve Pharmacokinetic Profiles: The overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug can be favorably modified through selective deuteration.[6][7]

While these principles are broadly applicable, the current body of research on furaltadone primarily utilizes its deuterated metabolite as an analytical tool rather than as a therapeutic agent with altered pharmacokinetics.

Core Application: Deuterated Furaltadone Metabolite (AMOZ-d5) as an Internal Standard

The primary and most extensively documented use of a deuterated furaltadone-related compound is the application of its deuterated metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5), as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[8] Furaltadone is rapidly metabolized in vivo, and its tissue-bound metabolite, AMOZ, is the target analyte for monitoring furaltadone residues in food products of animal origin.[8]

The use of a stable isotope-labeled internal standard like AMOZ-d5 is crucial for accurate and precise quantification in complex matrices such as meat, honey, and eggs.[9] It compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the reliability of the analytical method.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing AMOZ-d5 as an internal standard for the analysis of furaltadone residues.

Table 1: LC-MS/MS Parameters for AMOZ and AMOZ-d5 Analysis

| Parameter | AMOZ | AMOZ-d5 (Internal Standard) |

| Precursor Ion (m/z) | 335 | 340.1 |

| Product Ions (m/z) | 291, 127 | 101.9 |

| Retention Time (min) | ~3.3 | ~3.3 |

Source: The Pharma Innovation, 2023[8]

Table 2: Performance Characteristics of AMOZ Quantification using AMOZ-d5

| Parameter | Value | Matrix |

| Quantitation Range | 0.1 - 5.0 µg/kg | Dried Meat Powder |

| Limit of Quantitation (LOQ) | 0.13 µg/kg | Dried Meat Powder |

| Mean Recoveries | 81% - 108% | Dried Meat Powder |

| Intra-day Variation | 2.7% - 6.6% | Dried Meat Powder |

| Regression Coefficient (r²) | ≥ 0.99 | Dried Meat Powder |

Source: The Pharma Innovation, 2023[8]

Experimental Protocols

The following sections provide a detailed methodology for the analysis of the furaltadone metabolite, AMOZ, using its deuterated analog, AMOZ-d5, as an internal standard.

Preparation of Standards and Reagents

-

Stock Solutions: Prepare individual stock solutions of AMOZ and AMOZ-d5 in methanol at a concentration of 1 mg/mL.[8]

-

Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 5 ng/mL.[8]

-

Internal Standard Spiking Solution: Prepare a working solution of AMOZ-d5. For example, a concentration of 10 pg/µL can be used for spiking all samples.[8]

-

Reagents: Use LC-MS grade methanol, water, ethyl acetate, and 2-nitrobenzaldehyde.[8]

Sample Preparation and Extraction

The following protocol is a representative example for the analysis of AMOZ in dried meat powder.[8]

-

Homogenization: Homogenize the sample matrix (e.g., dried meat powder).

-

Spiking: Add a known amount of the AMOZ-d5 internal standard solution to the homogenized sample.

-

Hydrolysis: Perform acid hydrolysis to release the protein-bound AMOZ.

-

Derivatization: Derivatize the released AMOZ with 2-nitrobenzaldehyde.

-

Neutralization and Extraction: Neutralize the sample and perform liquid-liquid extraction with ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent mixture (e.g., n-hexane and methanol:water).

-

Filtration: Filter the final aliquot through a syringe filter (e.g., 0.2 µm PVDF) before injection into the LC-MS/MS system.[8]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is typically used.[8]

-

Mobile Phase: A gradient elution with methanol and an aqueous buffer (e.g., 2 mM ammonium formate) is employed.[8]

-

Flow Rate: A typical flow rate is 0.30 mL/min.[8]

-

Injection Volume: Inject a defined volume of the prepared sample (e.g., 10 µL).[8]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.[8]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the specific precursor-to-product ion transitions for both AMOZ and AMOZ-d5.[8]

-

Data Acquisition: Use appropriate software (e.g., MassLynx) to acquire and process the data.[8]

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Metabolic pathway of Furaltadone to its stable metabolite AMOZ.

Caption: Experimental workflow for AMOZ analysis using AMOZ-d5.

Conclusion

The application of deuterated compounds in pharmaceutical research is a powerful strategy for enhancing drug properties and improving analytical methods. In the case of furaltadone, the research community has primarily focused on the use of its deuterated metabolite, AMOZ-d5, as an indispensable internal standard for the accurate and reliable quantification of furaltadone residues in various food matrices. This application is critical for ensuring food safety and regulatory compliance.

While the direct use of deuterated furaltadone to modulate its own pharmacokinetic and metabolic profile has not been extensively reported in the available literature, the principles of the kinetic isotope effect suggest that such applications could be a potential area for future research. This could involve investigating whether deuteration of the parent furaltadone molecule can alter its rapid metabolism, potentially leading to novel therapeutic applications or a better understanding of its toxicological profile. For now, the core and well-established use of deuterated furaltadone in research remains firmly in the realm of analytical chemistry, where it plays a vital role in the precise detection of its residues.

References

- 1. bioscientia.de [bioscientia.de]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. lcms.cz [lcms.cz]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

The Core Mechanism of Furaltadone-D5 as an Internal Standard: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of Furaltadone-D5 as an internal standard, specifically tailored for researchers, scientists, and drug development professionals. It delves into the principles of internal standards in analytical chemistry, the unique advantages of using deuterated compounds like this compound in mass spectrometry-based quantification, and the relevant experimental protocols. For contextual understanding, the antibacterial mechanism of the parent compound, Furaltadone, is also elucidated.

The Foundational Role of Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, an internal standard (IS) is a chemical substance added in a consistent amount to all samples, including calibration standards and blanks.[1][2] The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis.[2] By comparing the analytical signal of the analyte to that of the internal standard, variations arising from sample preparation steps, such as extraction and derivatization, and instrumental fluctuations can be effectively minimized.[3][4] The quantification is not based on the absolute signal of the analyte but on the ratio of the analyte's signal to the internal standard's signal.[4] This ratiometric approach significantly improves the precision and accuracy of the analytical method.[4]

Deuterated Internal Standards: The Gold Standard for Mass Spectrometry

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the ideal choice for quantitative mass spectrometry (MS) methods.[3][5] this compound, a deuterated analog of Furaltadone, exemplifies the advantages of this class of internal standards.

The core principle behind the efficacy of a deuterated internal standard lies in its chemical and physical similarity to the analyte.[5] Since deuterium is an isotope of hydrogen, its substitution into the Furaltadone molecule results in a compound that is chemically almost identical to the parent drug. This near-identical nature ensures that the deuterated standard and the analyte exhibit similar behavior throughout the analytical process, including:

-

Extraction Efficiency: Both the analyte and the deuterated internal standard will have comparable recoveries during sample extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

-

Chromatographic Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard will co-elute with the analyte, meaning they have nearly the same retention time.[6]

-

Ionization Efficiency: Both compounds will experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source, which is a common challenge in complex biological matrices.[3][7]

Despite these similarities, the deuterated internal standard can be distinguished from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z). This mass difference allows for their simultaneous detection and quantification.[6]

The following diagram illustrates the general workflow of using a deuterated internal standard in a quantitative LC-MS/MS analysis.

Workflow for quantitative analysis using a deuterated internal standard.

This compound in Practice: Analysis of Nitrofuran Metabolites

Furaltadone is a nitrofuran antibiotic.[8] Due to concerns about the carcinogenicity of their residues, the use of nitrofurans in food-producing animals is banned in many regions.[9][10] Analytical methods for monitoring nitrofuran residues in food products often target their tissue-bound metabolites. The metabolite of Furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[11][12]

In these analytical methods, a deuterated analog of the metabolite, AMOZ-D5, is commonly used as the internal standard.[13][14] The workflow involves the acidic hydrolysis of the tissue sample to release the bound AMOZ, followed by derivatization, extraction, and LC-MS/MS analysis.[12][14] AMOZ-D5 is added at the beginning of the sample preparation process to account for any variability in these steps.[13]

The chemical relationship between Furaltadone, its metabolite AMOZ, and the deuterated internal standard AMOZ-D5 is depicted below.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. cdn.most.gov.bd [cdn.most.gov.bd]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. waters.com [waters.com]

Understanding the Mass Shift of Furaltadone-D5: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the mass shift of Furaltadone-D5. This deuterated analog of Furaltadone plays a critical role as an internal standard in quantitative mass spectrometry-based analyses. This guide details the underlying principles of its mass shift, presents relevant quantitative data, outlines experimental protocols for its use, and provides visual representations of analytical workflows.

The Principle of Mass Shift in this compound

This compound is a stable isotope-labeled version of Furaltadone, a nitrofuran antibiotic. In this compound, five hydrogen (H) atoms have been replaced with their heavier isotope, deuterium (D or ²H). This substitution results in a predictable increase in the molecular weight of the molecule without significantly altering its chemical properties. This characteristic is invaluable in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it is used as an internal standard to ensure accurate quantification of Furaltadone and its metabolites in complex matrices.[1]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. It co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thus providing a reliable reference for accurate measurement.

Quantitative Data: Mass Shift Overview

The mass shift between the unlabeled (native) compound and its deuterated counterpart is a key parameter in developing quantitative analytical methods. The following table summarizes the molecular weights and mass-to-charge ratios (m/z) for Furaltadone, its metabolite AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), and their deuterated analogs, including their derivatized forms with 2-nitrobenzaldehyde (NP-AMOZ).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ions (m/z) |

| Furaltadone | C₁₃H₁₆N₄O₆ | 324.29 | - | - |

| This compound | C₁₃H₁₁D₅N₄O₆ | 329.32[] | - | - |

| NP-AMOZ (derivatized AMOZ) | - | - | 335 | 291, 127[3][4] |

| NP-AMOZ-D5 (derivatized AMOZ-D5) | - | - | 340.1 | 101.9[3][4] |

Note: Furaltadone is rapidly metabolized in vivo to AMOZ. For analytical purposes, tissue-bound AMOZ is released, derivatized with 2-nitrobenzaldehyde to form NP-AMOZ, and then analyzed by LC-MS/MS.

Experimental Protocols

The following is a generalized experimental protocol for the determination of Furaltadone's metabolite, AMOZ, in animal tissue using this compound's corresponding metabolite analog (AMOZ-D5) as an internal standard, based on common practices in regulatory and research laboratories.[3][4][5]

Sample Preparation and Hydrolysis

-

Homogenize 1 gram of animal tissue (e.g., muscle, liver).

-

Add an internal standard solution (AMOZ-D5).

-

Add hydrochloric acid to the homogenized tissue to facilitate the release of protein-bound metabolites.

-

Incubate the mixture to allow for complete hydrolysis.

Derivatization

-

Neutralize the acidic solution with a suitable buffer.

-

Add 2-nitrobenzaldehyde (2-NBA) solution to the sample.

-

Incubate the mixture to allow for the derivatization of AMOZ and AMOZ-D5 to NP-AMOZ and NP-AMOZ-D5, respectively. This step improves chromatographic retention and detection sensitivity.

Extraction

-

Perform a liquid-liquid extraction using a solvent such as ethyl acetate to isolate the derivatized analytes from the aqueous matrix.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.[3]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.[3]

-

Flow Rate: A typical flow rate is maintained for optimal separation.

-

-

Tandem Mass Spectrometry (MS/MS):

Visualizations

Analytical Workflow for AMOZ Determination

Caption: Analytical workflow for the determination of AMOZ.

Metabolic and Derivatization Pathway

Caption: Metabolic and derivatization pathway of Furaltadone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Furaltadone-D5 in Veterinary Drug Residue Analysis

This guide provides a comprehensive overview of the critical role of the deuterated internal standard, Furaltadone-D5, in the sensitive and accurate detection of furaltadone residues in food products of animal origin. It is intended for researchers, analytical chemists, and regulatory professionals involved in food safety and veterinary drug residue analysis.

Introduction: The Furaltadone Challenge

Furaltadone is a synthetic nitrofuran antibiotic previously employed in veterinary medicine to treat bacterial and protozoan infections in livestock, poultry, and aquaculture.[1][2] However, due to concerns over the carcinogenic and mutagenic potential of its residues, its use in food-producing animals has been banned in many jurisdictions, including the European Union.[1][2][3]

The parent furaltadone compound is highly unstable and rapidly metabolizes within the animal's body.[4] Its primary, stable, tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[5] Consequently, regulatory monitoring and residue analysis do not target the parent drug but rather the persistent AMOZ metabolite as a marker for the illegal use of furaltadone.[3] The detection of AMOZ is therefore indicative of prior furaltadone administration.

The Essential Role of an Isotope-Labeled Internal Standard

Accurate quantification of trace-level residues like AMOZ in complex biological matrices (e.g., muscle, liver, kidney) is a significant analytical challenge.[1] Variations and losses can occur at multiple stages of the analytical process, including extraction, clean-up, derivatization, and instrumental analysis. To compensate for these potential errors, a stable isotope-labeled internal standard is indispensable.[6]

This compound, or more specifically its metabolite AMOZ-D5, serves this crucial function.[5][7] AMOZ-D5 is a deuterated analogue of the target analyte, AMOZ. Being nearly chemically and physically identical to AMOZ, it behaves similarly throughout the entire analytical workflow. By adding a known quantity of AMOZ-D5 to the sample at the beginning of the preparation process, it co-extracts and co-derivatizes with the native AMOZ. Any subsequent loss of analyte will be mirrored by a proportional loss of the internal standard.

During the final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the instrument measures the ratio of the AMOZ signal to the AMOZ-D5 signal. This ratio is used to calculate the concentration of AMOZ, effectively nullifying any variations that occurred during sample handling and injection, thereby ensuring high accuracy and precision.[1]

Analytical Methodology: A Step-by-Step Workflow

The standard method for AMOZ determination is based on LC-MS/MS, which offers high sensitivity and specificity.[5][8] The workflow involves sample preparation to release and derivatize the bound metabolite, followed by instrumental analysis.

-

Homogenization: A representative portion of the animal tissue sample (typically 1-2 grams) is homogenized to ensure uniformity.[9]

-

Acid Hydrolysis & Internal Standard Spiking: The homogenized sample is subjected to mild acid hydrolysis (e.g., with HCl) to cleave the protein-AMOZ bonds, releasing the metabolite.[8][9] A precise volume of AMOZ-D5 internal standard solution is added to the sample at this stage.[5][9]

-

Derivatization: Because AMOZ is a small, polar molecule, it requires derivatization to improve its chromatographic retention and ionization efficiency. 2-nitrobenzaldehyde (2-NBA) is added to the sample, which reacts with the primary amine group of both AMOZ and AMOZ-D5. This reaction, often facilitated by incubation or microwave heating, forms the stable derivatives NP-AMOZ and NP-AMOZ-D5.[5][8]

-

Neutralization and Extraction: The sample pH is adjusted to approximately 7.0.[10] The derivatized analytes are then extracted from the aqueous matrix into an organic solvent, typically ethyl acetate, via liquid-liquid extraction.[10][7] This step also serves as a preliminary clean-up.

-

Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen. The resulting residue is redissolved in a specific volume of a reconstitution solution (e.g., a mixture of mobile phase components) suitable for LC-MS/MS injection.[7][9]

The reconstituted sample extract is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): Separation is typically achieved on a reverse-phase column, such as a C18 column.[5] A gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is employed to separate the NP-AMOZ and NP-AMOZ-D5 from other matrix components.[5][7]

-

Tandem Mass Spectrometry (MS/MS): The LC eluent is directed into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10] Detection is performed using Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique. In MRM, a specific precursor ion for the derivatized analyte is selected and fragmented, and one or more specific product ions are monitored.[5] The transition from the precursor ion to the product ions serves as a unique signature for the analyte.

Data Presentation and Performance

The use of AMOZ-D5 as an internal standard allows for the validation of analytical methods according to stringent regulatory guidelines, such as those from the European Commission.[7][8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| NP-AMOZ | 335.1 | 291.1 | 127.0 |

| NP-AMOZ-D5 (IS) | 340.1 | 101.9 | - |

| (Data sourced from a study on dried meat powder analysis)[5] |

| Parameter | Typical Value | Matrix | Reference |

| Limit of Quantification (LOQ) | 0.13 µg/kg | Dried Meat Powder | [5] |

| Limit of Detection (LOD) | 0.02 µg/kg | Bovine Kidney | [1] |

| Recovery | 81% - 108% | Dried Meat Powder | [5] |

| Linearity (Regression Coeff.) | ≥ 0.99 | Dried Meat Powder | [5] |

| Intra-day Variation | 2.7% - 6.6% | Dried Meat Powder | [5] |

Visualizing the Process

Diagrams help clarify the metabolic and analytical pathways central to furaltadone residue analysis.

Caption: Metabolic pathway of Furaltadone to its marker residue AMOZ.

Caption: Experimental workflow for AMOZ residue analysis using AMOZ-D5.

Conclusion

This compound, through its stable metabolite AMOZ-D5, is a cornerstone of modern veterinary drug residue analysis for furaltadone. Its use as an internal standard in LC-MS/MS methodologies is not merely beneficial but essential for achieving the accuracy, precision, and reliability required to enforce food safety regulations. By effectively correcting for analytical variability, AMOZ-D5 enables laboratories to confidently quantify trace levels of the marker residue AMOZ, thereby protecting public health and ensuring compliance with the global ban on this potent antimicrobial agent.

References

- 1. waters.com [waters.com]

- 2. Furaltadone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. cdn.most.gov.bd [cdn.most.gov.bd]

Methodological & Application

Application Note and Protocol: Furaltadone-D5 as an Internal Standard for the LC-MS/MS Quantification of Furaltadone Metabolite AMOZ

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat gastrointestinal infections in livestock. However, due to concerns over the carcinogenic properties of its residues, its use in food-producing animals has been banned in many countries, including the European Union.[1] Regulatory bodies mandate the monitoring of nitrofuran residues in food products of animal origin.[2] Furaltadone is rapidly metabolized, and its parent form is often undetectable. Therefore, monitoring efforts focus on its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of AMOZ residues.[4][5][6] The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. Furaltadone-D5 (specifically, its metabolite AMOZ-D5) serves as an ideal internal standard for this purpose due to its chemical and physical similarities to the unlabeled analyte.[7] This document provides a detailed protocol for the quantification of AMOZ in various matrices using this compound as an internal standard.

Experimental Protocols

This section details the methodology for the analysis of the furaltadone metabolite, AMOZ, using this compound as an internal standard. The protocol involves sample preparation, including acid hydrolysis to release bound metabolites and derivatization, followed by LC-MS/MS analysis.

Sample Preparation

The sample preparation process is critical for releasing the protein-bound AMOZ and derivatizing it for enhanced chromatographic retention and mass spectrometric detection.

-

Acid Hydrolysis and Derivatization:

-

Weigh 1 to 2 grams of the homogenized tissue sample (e.g., meat powder, kidney, muscle) into a polypropylene centrifuge tube.[4][7]

-

Spike the sample with a known concentration of this compound (AMOZ-D5) internal standard.[4][7]

-

Add 10 mL of 0.125 M hydrochloric acid.[7]

-

Add 200 to 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in a suitable solvent like methanol or DMSO.[7][8]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[7]

-

Incubate the mixture at 37°C for 16 hours (overnight) to facilitate both the release of the bound metabolite and its derivatization with 2-NBA.[4][7][8]

-

-

Extraction:

-

After incubation, allow the samples to cool to room temperature.[7]

-

Neutralize the sample by adjusting the pH to approximately 7.4 with 0.1 M potassium phosphate dibasic (K2HPO4) and 0.8 M sodium hydroxide.[7][8]

-

Perform a liquid-liquid extraction by adding 15 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 6000 rpm for 10 minutes.[4][7]

-

Collect the supernatant (ethyl acetate layer) into a clean tube.[7]

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40-45°C.[7][9]

-

-

Reconstitution:

Experimental Workflow Diagram

Caption: Workflow for the preparation and analysis of AMOZ.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of the derivatized AMOZ (NP-AMOZ) and its internal standard (NP-AMOZ-D5).

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 column, such as an Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm), is commonly used.[7] A phenyl-hexyl column can also be employed for separation.[1]

-

Mobile Phase: A gradient elution with a binary mobile phase system is typical.

-

Flow Rate: A flow rate of 0.3 to 0.6 mL/min is generally used.[1][7]

-

Injection Volume: 10 µL.[7]

-

Column Temperature: 40°C.[1]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for this analysis.[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]

-

MRM Transitions: At least two MRM transitions are monitored for the analyte (one for quantification and one for confirmation), and one for the internal standard.

-

Logical Relationship of Analytical Components

Caption: Interplay of LC and MS components for analysis.

Quantitative Data

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of the method.

Table 1: LC-MS/MS MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| NP-AMOZ | 335.1 | 291.1 | 127.0 |

| NP-AMOZ-D5 | 340.1 | 101.9 | - |

Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 5.0 µg/kg | [7] |

| Correlation Coefficient (r²) | ≥ 0.99 | [5][7] |

| Limit of Detection (LOD) | 0.01 - 0.15 µg/kg | [4][5] |

| Limit of Quantification (LOQ) | 0.13 - 0.5 µg/kg | [5][7] |

| Mean Recovery | 81% - 108% | [7] |

| Intra-day Precision (%RSD) | 2.7% - 6.6% | [7] |

The Minimum Required Performance Limit (MRPL) set by the EU is 0.5 µg/kg, and this method is capable of detecting AMOZ at and below this level.[7]

Conclusion

The LC-MS/MS method employing this compound as an internal standard provides a sensitive, selective, and robust approach for the quantification of the furaltadone metabolite AMOZ in various food matrices. The detailed protocol and performance data presented here demonstrate the suitability of this method for regulatory monitoring and food safety applications, ensuring compliance with international standards. The use of a stable isotope-labeled internal standard is essential for achieving the accuracy and precision required for trace-level residue analysis.

References

- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. cdn.most.gov.bd [cdn.most.gov.bd]

- 4. spectroscopyworld.com [spectroscopyworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of AMOZ using AMOZ-D5

These application notes provide a detailed protocol for the quantitative analysis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, in various matrices. The method utilizes a stable isotope-labeled internal standard, AMOZ-D5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive quantification. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Furaltadone is a synthetic broad-spectrum antimicrobial agent previously used in veterinary medicine.[1][2] Its use in food-producing animals has been banned in many countries due to concerns about the carcinogenicity of its residues.[3] Following administration, furaltadone is rapidly metabolized to AMOZ, which can become bound to tissue proteins.[4][5] Therefore, the detection and quantification of AMOZ are crucial for monitoring the illegal use of furaltadone. This method describes a robust and sensitive LC-MS/MS assay for the determination of AMOZ in complex matrices like dried meat powder.[1][6]

Principle

The method involves the release of protein-bound AMOZ through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ.[1][6] A deuterated internal standard, AMOZ-D5, is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery and instrument response.[1][6] The derivatized analyte and internal standard are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1][6]

Materials and Reagents

-

AMOZ analytical standard (>99% purity)[1]

-

AMOZ-D5 analytical standard (internal standard)[1]

-

Methanol (LC-MS grade)[1]

-

Water (LC-MS grade)[1]

-

Ethyl acetate (LC grade)[1]

-

2-Nitrobenzaldehyde (2-NBA)[1]

-

Ammonium formate[1]

-

Hydrochloric acid (HCl)

-

Di-Potassium Hydrogen Phosphate (K2HPO4)

-

Sodium Hydroxide (NaOH)

-

n-Hexane

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-D5 in methanol to prepare individual stock solutions of 1 mg/mL.[1] Store at 4°C in the dark.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 5.0 ng/mL.[1]

-

Internal Standard Working Solution: Prepare a working solution of AMOZ-D5 at a concentration of 10 pg/µL in methanol.[1]

Sample Preparation

-

Homogenization: Weigh 2.0 g ± 0.1 g of the homogenized sample (e.g., dried meat powder, minced muscle) into a 50 mL polypropylene centrifuge tube.[5]

-

Spiking: Add a known amount of the AMOZ-D5 internal standard working solution to each sample, blank, and calibration standard.[1]

-

Hydrolysis: Add 4 mL of HPLC-grade water and 3 mL of 1M hydrochloric acid.[5]

-

Derivatization: Add 400 µL of 5 mM 2-nitrobenzaldehyde solution.[5] Incubate the mixture for 16 hours in the dark at 37°C.[5]

-

Neutralization: Adjust the pH of the sample to 7.0 (±0.4) by adding 2 mL of 0.1M K2HPO4 and approximately 2.5 mL of 0.8 M NaOH.[5]

-

Liquid-Liquid Extraction: Add 12 mL of ethyl acetate and centrifuge at 5000 rpm for 8 minutes.[5]

-

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness at 45°C under a stream of nitrogen.[5]

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of 50:50 (v/v) methanol/water.[5] Add 1.0 mL of n-hexane, vortex, and centrifuge for 5 minutes at 5000 rpm.[5]

-

Final Sample: Collect the lower aqueous layer for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1] |

| Mobile Phase A | 2 mM Ammonium Formate in Water[1] or 0.5 mM ammonium acetate in water[5] |

| Mobile Phase B | Methanol[1] or 0.5 mM ammonium acetate in Methanol[5] |

| Flow Rate | 0.30 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 40°C |

| Gradient Elution | A linear gradient is typically used. For example: Start with 95% A, hold for 1 min, ramp to 95% B over 7 min, hold for 2 min, and then return to initial conditions and equilibrate for 3 min.[5] |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][6] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C[5] |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See Table 2 |

Quantitative Data

Table 1: Method Validation Parameters for AMOZ Analysis

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 5.0 µg/kg | [6] |

| Correlation Coefficient (r²) | ≥ 0.99 | [6] |

| Limit of Quantitation (LOQ) | 0.13 µg/kg | [6] |

| Mean Recovery | 81% - 108% | [6] |

| Intra-day Precision (%RSD) | 2.7% - 6.6% | [6] |

Table 2: MRM Transitions for NP-AMOZ and NP-AMOZ-D5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| NP-AMOZ | 335.1 | 291.1 | 127.1 | Optimized for instrument |

| NP-AMOZ-D5 | 340.1 | 101.9 | - | Optimized for instrument |

Note: The derivatized form of AMOZ (NP-AMOZ) is monitored.[6]

Diagrams

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. A protocol for qualitative and quantitative measurement of endosomal processing using hot spot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. cdn.most.gov.bd [cdn.most.gov.bd]

- 6. thepharmajournal.com [thepharmajournal.com]

Application Notes & Protocols: Determination of Furaltadone Residues in Food Samples Using Furaltadone-D5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat gastrointestinal infections in food-producing animals such as poultry, pigs, and cattle.[1] However, due to concerns about the potential carcinogenic and mutagenic effects of its residues on human health, its use in food-producing animals has been banned in many countries, including the European Union.[2][3][4]

Furaltadone is rapidly metabolized in animals, and the parent drug is often undetectable in tissues shortly after administration.[5] Its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), however, can bind to tissue proteins and persist for an extended period.[2] Therefore, the detection of AMOZ is used as a marker for the illegal use of furaltadone.[2] To ensure accurate quantification and to compensate for matrix effects and variations in sample preparation, a stable isotope-labeled internal standard, Furaltadone-D5 (specifically, its metabolite AMOZ-D5), is crucial for reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These application notes provide a detailed protocol for the determination of furaltadone residues (as AMOZ) in various food matrices using this compound as an internal standard.

Experimental Protocols

The following protocol outlines a common and effective method for the analysis of AMOZ in food samples, such as meat and shrimp. The procedure involves acid hydrolysis to release the protein-bound AMOZ, derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable product (NP-AMOZ) suitable for LC-MS/MS analysis, followed by extraction and clean-up.

1. Materials and Reagents

-

Standards: AMOZ and AMOZ-D5 (internal standard) with a purity of ≥99.5%.[6]

-

Reagents:

-

Hydrochloric acid (HCl)

-

2-Nitrobenzaldehyde (2-NBA)

-

Methanol (MeOH)

-

Ethyl acetate

-

n-Hexane

-

Di-potassium hydrogen phosphate (K2HPO4)

-

Sodium hydroxide (NaOH)

-

Ammonium formate

-

Acetonitrile (ACN)

-

Dimethyl sulfoxide (DMSO)

-

Water (HPLC or Milli-Q grade)

-

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and AMOZ-D5 in methanol. Store at 4°C.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve concentrations ranging from 0.1 to 5.0 ng/mL.[6]

-

Internal Standard Working Solution: Prepare a working solution of AMOZ-D5 at a suitable concentration (e.g., 40 ng/mL) in methanol.[7]

3. Sample Preparation, Extraction, and Derivatization

This procedure is based on methods described for meat and shrimp samples.[6][8]

-

Homogenization: Homogenize the food sample (e.g., meat, shrimp) until a uniform consistency is achieved.

-

Weighing: Weigh 1-2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[3][8]

-

Spiking: Add a known amount of the AMOZ-D5 internal standard working solution to each sample, control, and calibration standard.

-

Hydrolysis and Derivatization:

-

Add 4 mL of water, 3 mL of 1 M HCl, and 400 µL of 5 mM 2-NBA solution in DMSO.[8]

-

Vortex the mixture for 1 minute.[6]

-

Incubate the mixture in a water bath or incubator at 37°C for 16 hours (overnight) in the dark to allow for hydrolysis and derivatization.[6][8] A faster, 2-hour microwave-assisted reaction can also be employed as an alternative to the overnight incubation.[9]

-

-

Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7 by adding 2 mL of 0.1 M K2HPO4 and 2.5 mL of 0.8 M NaOH.[6][8]

-

Liquid-Liquid Extraction:

-

Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[6][8]

-

Reconstitution: Reconstitute the dry residue in 1 mL of n-hexane and 0.5-1.0 mL of a methanol/water mixture (e.g., 50:50, v/v).[6][8]

-

Clean-up: Vortex and centrifuge the reconstituted sample. Collect the lower (aqueous/methanolic) layer.

-

Filtration: Filter the final extract through a 0.2 µm syringe filter (e.g., PVDF) into an autosampler vial for LC-MS/MS analysis.[6]

4. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument being used.

-

LC System: A UPLC or HPLC system.[6]

-

Column: A C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[6]

-

Mobile Phase:

-

A: 2 mM Ammonium formate in water

-

B: Methanol[6]

-

-

Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from matrix interferences. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.30 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Transitions and Collision Energies for NP-AMOZ and NP-AMOZ-D5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| NP-AMOZ | 335.1 | 291.1 | 127.0 | Optimized for instrument |

| NP-AMOZ-D5 | 340.1 | 101.9 | - | Optimized for instrument |

| Data sourced from a study on dried meat powder analysis.[6] |

Table 2: Method Performance Data for AMOZ Analysis in Meat Powder

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 5.0 µg/kg | [6] |

| Correlation Coefficient (R²) | ≥ 0.99 | [6] |

| Limit of Quantification (LOQ) | 0.13 µg/kg | [6] |

| Mean Recovery | 81% - 108% | [6] |

| Intra-day Variation (RSD) | 2.7% - 6.6% | [6] |

| Minimum Required Performance Limit (MRPL) | 0.5 µg/kg (EU) | [6] |

Mandatory Visualization

Caption: Workflow for the analysis of Furaltadone metabolite (AMOZ) in food samples.

Caption: Logical relationship from Furaltadone use to its marker residue.

References

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. sitesv2.anses.fr [sitesv2.anses.fr]

- 5. In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. cdn.most.gov.bd [cdn.most.gov.bd]

- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Furaltadone in Aquaculture using Furaltadone-D5 as an Internal Standard

Introduction

Furaltadone is a synthetic nitrofuran antibiotic that has been widely used in veterinary medicine, particularly in aquaculture, to treat bacterial and protozoan infections.[1] However, due to concerns over the potential carcinogenic and mutagenic effects of its residues on human health, its use in food-producing animals has been banned in many regions, including the European Union.[2][3] Regulatory bodies monitor for the illegal use of furaltadone by detecting its primary tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as the parent drug is metabolized very rapidly.[4][5][6]

Accurate and reliable quantification of AMOZ is critical for food safety and regulatory enforcement. The established method for this analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6] To ensure the highest level of accuracy and to correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard is essential. Furaltadone-D5 is the deuterium-labeled analogue of furaltadone.[7][] In practice, its corresponding metabolite, AMOZ-D5, is used as the internal standard, added at the beginning of the sample preparation process to mimic the behavior of the native AMOZ analyte.[9] This application note provides a detailed protocol for the detection and quantification of furaltadone metabolite (AMOZ) in aquaculture samples using AMOZ-D5 as an internal standard.

Principle of the Method

The analytical strategy is based on the detection of the stable, protein-bound metabolite of furaltadone, AMOZ. The workflow involves the acid-catalyzed hydrolysis of the tissue sample to release the bound AMOZ. The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, NBA-AMOZ, which has enhanced ionization efficiency and is suitable for LC-MS/MS analysis.[4][6]

A known concentration of the stable isotope-labeled internal standard, AMOZ-D5, is added to the sample prior to preparation. This standard undergoes the same hydrolysis, derivatization, extraction, and analysis steps as the native AMOZ. By comparing the peak area ratio of the analyte (NBA-AMOZ) to the internal standard (NBA-AMOZ-D5), precise quantification is achieved, compensating for any potential loss of analyte during the procedure. Detection is performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

Experimental Protocols

1. Required Materials and Reagents

-

Standards:

-

AMOZ reference standard

-

AMOZ-D5 internal standard stock solution (e.g., 1 mg/mL in methanol)[9]

-

2-Nitrobenzaldehyde (2-NBA)

-

-

Solvents and Chemicals:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Hydrochloric acid (HCl)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Sodium hydroxide (NaOH)

-

Ammonium acetate

-

Water (deionized or Milli-Q)

-

-

Apparatus:

-

High-speed homogenizer

-

Centrifuge capable of 4000 rpm

-

Water bath or heating block (37-60°C)

-

Vortex mixer

-

Nitrogen evaporator

-

pH meter

-

Analytical balance

-

LC-MS/MS system (e.g., equipped with an electrospray ionization source)[6]

-

2. Standard Solution Preparation

-

AMOZ-D5 Internal Standard Working Solution (e.g., 40 ng/mL): Prepare by diluting the stock solution (1 mg/mL) with methanol. This solution can be stored in a freezer for up to 6 months.[9]

-

AMOZ Calibration Standards (0.05 to 2.5 µg/kg): Prepare a series of calibration standards by spiking blank, pre-screened aquaculture tissue homogenate with appropriate volumes of AMOZ reference standard. These standards should cover the expected concentration range.[3]

-

2-NBA Derivatization Reagent (e.g., 100 mM): Dissolve an appropriate amount of 2-NBA in methanol.[9]

3. Sample Preparation Protocol

-

Homogenization: Weigh 2.0 g (±0.1 g) of edible tissue (e.g., fish muscle, shrimp) into a centrifuge tube.[9]

-

Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the AMOZ-D5 internal standard working solution to each sample, calibrator, and quality control sample.[9] Vortex for 30 seconds.

-

Hydrolysis: Add 5 mL of water and 0.5 mL of 1M HCl. Vortex thoroughly.[9]

-

Derivatization: Add 150-200 µL of the 2-NBA derivatization reagent. Vortex again and incubate in a water bath overnight at 37°C or for 2 hours at 60°C to facilitate the reaction.[5][9]

-

Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7.0 using K₂HPO₄ and NaOH solutions.[3]

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5-10 minutes.[6]

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

-

-

Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.[3]

-

Reconstitution: Reconstitute the dry residue in 1 mL of a methanol/water solution (e.g., 50:50, v/v).[4] Add 1 mL of n-hexane, vortex, and centrifuge. The lower layer is the cleaned extract.[3]

-

Final Preparation: Transfer the lower aqueous layer into an LC vial for analysis.

4. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.5 mM Ammonium Acetate in Water[3]

-

Mobile Phase B: 0.5 mM Ammonium Acetate in Methanol[3]

-

Flow Rate: 0.25 - 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Note: The gradient and specific MRM transitions (precursor ion > product ion) must be optimized for the specific instrument used. Typical transitions are monitored for both the derivatized analyte (NBA-AMOZ) and the derivatized internal standard (NBA-AMOZ-D5).

Diagrams

References

Application Note: Analysis of Furaltadone Metabolite AMOZ in Food Matrices using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1][2] Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as the parent drug is rapidly metabolized.[1][3] This application note details a robust and sensitive method for the quantitative analysis of AMOZ in various food matrices, including meat, poultry, and seafood. The method incorporates a deuterated internal standard (AMOZ-d5) to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation.[4][5] The procedure involves acid hydrolysis to release the bound metabolite, derivatization with 2-nitrobenzaldehyde (2-NBA), followed by liquid-liquid extraction (LLE) and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7]

Key Method Parameters

The analytical method is validated according to international guidelines, such as those from the European Union, to ensure reliability and comparability of results.[8][9] Key performance characteristics are summarized below.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.04–0.33 µg/kg | [10][11] |

| Limit of Quantification (LOQ) | 0.13–1.10 µg/kg | [4][5][10] |

| Recovery | 81–110% | [4][5][11] |

| Linearity (r²) | > 0.99 | [2][4][5] |

| Intra-day Precision (RSD) | < 9% | [11] |

| Inter-day Precision (RSD) | < 15% | [11] |

Experimental Protocol

This protocol provides a step-by-step guide for the extraction and analysis of AMOZ in a representative food matrix (e.g., poultry muscle).

1. Materials and Reagents

-

AMOZ and AMOZ-d5 analytical standards (purity ≥ 99.5%)[4]

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Potassium phosphate dibasic (K₂HPO₄)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

n-Hexane

-

Methanol (HPLC grade)

-

Water (deionized)

-

Polypropylene centrifuge tubes (50 mL)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Individually prepare stock solutions of AMOZ and AMOZ-d5 in methanol. Store at 4°C.[4][12]

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to achieve a concentration range for calibration curves (e.g., 0.1 to 5.0 ng/mL).[4]

-

Internal Standard Spiking Solution: Prepare a working solution of AMOZ-d5 (e.g., 40 ng/mL) in methanol.[12]

-

Derivatizing Reagent (50 mM 2-NBA): Dissolve an appropriate amount of 2-NBA in methanol. Prepare this solution fresh.[4][13]

3. Sample Preparation

-

Homogenization: Homogenize the tissue sample to ensure uniformity.

-

Weighing: Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[12][13]

-

Spiking: Add a known volume of the AMOZ-d5 internal standard working solution to each sample, quality control, and calibration standard.[4][12]

-

Hydrolysis and Derivatization:

-

Neutralization:

-

Liquid-Liquid Extraction (LLE):

-

Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[4][7]

-

Reconstitution and Cleanup:

4. LC-MS/MS Analysis

-

Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 2 mM ammonium formate) is typically used.[4][5]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[4][5]

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| NP-AMOZ | 335 | 291 (quantifier), 127 (qualifier) |

| NP-AMOZ-d5 | 340.1 | 101.9 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.[4][5]

Workflow and Pathway Diagrams

Sample Preparation Workflow for AMOZ Analysis

Caption: Figure 1: A step-by-step workflow for the preparation of food samples for AMOZ analysis.

Furaltadone Metabolism and Derivatization Pathway

Caption: Figure 2: The metabolic pathway of furaltadone to AMOZ and subsequent derivatization for analysis.

Conclusion

The described method provides a reliable and sensitive approach for the determination of the furaltadone metabolite AMOZ in various food matrices. The use of a deuterated internal standard is crucial for achieving accurate quantification by correcting for matrix-induced signal suppression or enhancement and procedural losses.[14] This protocol is suitable for regulatory compliance monitoring and ensures food safety.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. agilent.com [agilent.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. scielo.br [scielo.br]

- 7. jfda-online.com [jfda-online.com]

- 8. Determination of furaltadone and nifursol residues in poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rr-americas.woah.org [rr-americas.woah.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. nucleus.iaea.org [nucleus.iaea.org]

- 13. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

- 14. lcms.cz [lcms.cz]

Application Notes and Protocols for the Quantification of Furaltadone Metabolite using Furaltadone-D5 in Multiple Reaction Monitoring (MRM) Assays

Introduction

Furaltadone is a synthetic nitrofuran antibiotic previously used in veterinary medicine for treating gastrointestinal infections in poultry and cattle.[1] Due to concerns over the potential carcinogenicity and mutagenicity of its residues, the use of furaltadone in food-producing animals has been banned in many regions, including the European Union.[1] Regulatory monitoring for the illegal use of this substance is crucial for food safety.

Parent nitrofuran drugs like furaltadone are rapidly metabolized and are unsuitable for monitoring purposes.[1] Instead, analytical methods focus on detecting their stable, protein-bound metabolites that can persist in edible tissues for extended periods.[1][2] The marker residue for furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1] For accurate and sensitive quantification of AMOZ in complex matrices like animal tissue, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[2][3] This method employs a stable isotope-labeled internal standard, Furaltadone-D5, which is metabolized to AMOZ-D5, to correct for matrix effects and variations in sample preparation and instrument response.[3]

This document provides a detailed protocol for the analysis of AMOZ using this compound as an internal standard, employing a Multiple Reaction Monitoring (MRM) assay. The procedure involves acid hydrolysis to release protein-bound AMOZ, derivatization with 2-nitrobenzaldehyde (2-NBA), followed by liquid-liquid extraction and LC-MS/MS detection.[3][4]

Principle of the Method